5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound with significant pharmacological potential, classified under substituted pyrazoles. Its molecular formula is C₁₃H₂₁N₃O₂, and it has a molar mass of 251.32 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound is often referenced by its CAS number, 1223748-31-9.
The compound belongs to the broader category of pyrazole derivatives, which are known for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Pyrazoles are typically synthesized through cyclocondensation reactions involving hydrazines and carbonyl compounds .
The synthesis of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
The molecular structure of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with a cyclohexyl(methyl)amino group at the 5-position and a carboxylic acid group at the 3-position. The structural representation can be summarized as follows:
5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines:
The mechanism of action for compounds like 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives are known to modulate various signaling pathways:
The physical and chemical properties of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid include:
5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has potential applications in various scientific fields:
The molecular architecture of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1223748-31-9) is defined by several standardized representations that encode its atomic connectivity and stereochemical features. The compound features a 1-methylpyrazole core substituted at the 3-position with a carboxylic acid group and at the 5-position with an aminomethyl linker connected to a N-methyl-N-cyclohexyl moiety. The SMILES string CN(CC1=CC(=NN1C)C(=O)O)C1CCCCC1 precisely describes this connectivity, confirming the tertiary amine linkage between the pyrazole ring and cyclohexyl group [2] [4]. The InChI identifier InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-11-8-12(13(17)18)14-16(11)2/h8,10H,3-7,9H2,1-2H3,(H,17,18) provides a hierarchical description of molecular structure, including hydrogen bonding sites at the carboxylic acid terminus [2] [7]. The InChIKey ZOYBFNSGZHHHCE-UHFFFAOYSA-N serves as a unique hashed representation for database searches and compound verification [2] [4].
Table 1: Structural Identifiers of 5-((Cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
| Representation System | Identifier |
|---|---|
| SMILES | CN(CC1=CC(=NN1C)C(=O)O)C1CCCCC1 |
| InChI | InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-11-8-12(13(17)18)14-16(11)2/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
| InChIKey | ZOYBFNSGZHHHCE-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC(=NN1C)C(O)=O)C1CCCCC1 |
The systematic IUPAC name 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid reflects the compound’s core heterocycle and substituent hierarchy [1] [3]. The name follows IUPAC priority rules by designating the pyrazole ring as the parent structure (numbered with N1-methyl at position 1), the carboxylic acid at position 3, and the tertiary amine-containing chain at position 5. The term cyclohexyl(methyl)amino indicates the tertiary amine functional group where methyl and cyclohexyl substituents are attached to nitrogen. Alternative naming observed in commercial catalogs includes 5-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-3-carboxylic acid, which maintains identical constitution but varies in bracket usage [3] [4]. Notably, the positional isomer 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1223748-43-3) is a distinct compound frequently confused due to similar molecular formulas (C₁₃H₂₁N₃O₂) but divergent ring substitution patterns [5] [6].
The compound exhibits a molar mass of 251.32 g/mol, calculated from its molecular formula C₁₃H₂₁N₃O₂ [1] [2] [4]. Key predicted properties include:
Solubility behavior is inferred from its structure: The polar carboxylic acid group suggests partial solubility in polar aprotic solvents (e.g., DMSO, methanol), while the hydrophobic cyclohexyl moiety may limit aqueous solubility. Stability considerations recommend long-term storage in cool, dry environments to prevent degradation, particularly given the potential for hygroscopicity due to the carboxylic acid group [1] [3]. Though experimental data on hygroscopicity are unavailable, analogous pyrazolecarboxylic acids exhibit moisture sensitivity, suggesting desiccated storage is prudent. The solid form is classified as a combustible solid (Storage Class Code 11) [2].
Table 2: Physicochemical Properties of 5-((Cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
| Property | Value | Remarks |
|---|---|---|
| Molecular Formula | C₁₃H₂₁N₃O₂ | Confirmed by multiple suppliers |
| Molecular Weight | 251.32 g/mol | Consistent across sources |
| Melting Point | Not reported | Requires experimental determination |
| Predicted pKa | 3.82 ± 0.10 | Carboxylic acid proton |
| Predicted Density | 1.23 ± 0.1 g/cm³ | At standard conditions |
| Storage Conditions | Cool, dry place | Long-term stability requirement |
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5